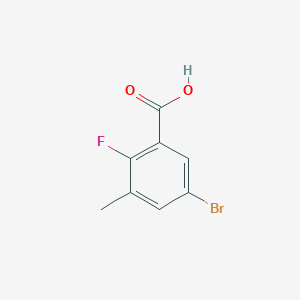

5-Bromo-2-fluoro-3-methylbenzoic acid

Description

5-Bromo-2-fluoro-3-methylbenzoic acid (CAS: 1427382-02-2) is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.04 g/mol . Its structure features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on the aromatic ring. This compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors and bioactive molecules . The electron-withdrawing effects of bromine and fluorine, combined with the steric influence of the methyl group, modulate its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASLKUKYXZAJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes:

Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure high-quality product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).

Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, the aromatic ring itself is relatively stable under mild conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane complexes.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids.

Oxidation Products: Benzoic acid derivatives with higher oxidation states.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Precursor for the synthesis of polymers and advanced materials.

Biology and Medicine:

Drug Development: Potential use in the design of new drugs due to its ability to interact with biological targets.

Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

Agrochemicals: Intermediate in the production of herbicides and pesticides.

Dyes and Pigments: Used in the synthesis of colorants for various applications.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-methylbenzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Methyl Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score (if available) |

|---|---|---|---|---|---|

| 5-Bromo-2-fluoro-3-methylbenzoic acid | 1427382-02-2 | C₈H₆BrFO₂ | 233.04 | Br (5), F (2), CH₃ (3) | — |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | C₈H₆BrFO₂ | 233.04 | Br (4), F (2), CH₃ (5) | — |

| 2-Bromo-6-fluoro-3-methylbenzoic acid | 1359857-60-5 | C₈H₆BrFO₂ | 233.04 | Br (2), F (6), CH₃ (3) | — |

| 5-Bromo-2,4-difluorobenzoic acid | — | C₇H₃BrF₂O₂ | 236.00 | Br (5), F (2,4) | — |

| 3-Bromo-5-fluoro-2-nitrobenzoic acid | 99277-71-1 | C₇H₃BrFNO₄ | 264.01 | Br (3), F (5), NO₂ (2) | 0.88 |

| 5-Bromo-2-methyl-3-nitrobenzoic acid | 38876-67-4 | C₈H₆BrNO₄ | 260.05 | Br (5), CH₃ (2), NO₂ (3) | 0.93 |

Key Observations:

- Substituent Position Effects : The position of bromine, fluorine, and methyl groups significantly impacts physicochemical properties. For example, this compound has higher steric hindrance at the 3-position compared to its 4-bromo-5-methyl isomer (CAS: 415965-24-1), which may influence crystallization and solubility .

- Electron-Withdrawing Groups : The nitro-substituted analogue (CAS: 38876-67-4) exhibits stronger acidity (pKa ~1.5–2.0) due to the electron-withdrawing nitro group, whereas the methyl group in the target compound reduces acidity (pKa ~2.5–3.0) .

Halogen Variation in Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1427382-02-2 | C₈H₆BrFO₂ | 233.04 | Br, F, CH₃ |

| 5-Bromo-2-chlorobenzoic acid | — | C₇H₄BrClO₂ | 235.47 | Br, Cl |

| 5-Bromo-2-iodobenzoic acid | — | C₇H₄BrIO₂ | 326.92 | Br, I |

Key Observations:

- Halogen Electronegativity : Fluorine’s high electronegativity enhances hydrogen-bonding capacity compared to chlorine or iodine. This makes the target compound more reactive in polar solvents compared to its chloro- or iodo-substituted analogues .

- Steric and Electronic Effects : Iodine’s larger atomic size reduces solubility in aqueous media, whereas fluorine’s compact size improves bioavailability in drug design contexts .

Functional Group Modifications

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Application |

|---|---|---|---|---|

| This compound | 1427382-02-2 | C₈H₆BrFO₂ | Carboxylic acid, Br, F, CH₃ | Enzyme inhibitor intermediates |

| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid | 62176-35-6 | C₁₄H₁₀BrClO₃ | Ether, Br, Cl | Biochemical reagents |

| 4-Bromo-2-(ethylamino)-5-fluoro-3-methylbenzoic acid | — | C₁₀H₁₁BrFNO₂ | Amine, Br, F, CH₃ | Topoisomerase inhibitors |

Key Observations:

- Ether and Amine Derivatives : The introduction of ether (CAS: 62176-35-6) or amine groups (e.g., compound 38 in ) enhances molecular flexibility and target binding in drug discovery, whereas the carboxylic acid group in the target compound favors ionic interactions .

- Biological Activity: The ethylamino derivative (compound 38) demonstrated potent topoisomerase inhibition (IC₅₀ = 0.8 µM), highlighting the role of substituent polarity in biological efficacy .

Biological Activity

5-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a halogenated aromatic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with other compounds.

Molecular Characteristics

- Molecular Formula : C₈H₆BrF O₂

- Molecular Weight : 233.034 g/mol

- Log P (octanol-water partition coefficient) : 2.5948 (indicating moderate lipophilicity)

Target of Action

Benzoic acid derivatives, including this compound, are known to interact with various enzymes and receptors in biological systems. The specific targets for this compound remain under investigation, but it is expected to exhibit similar behaviors to other benzoic acid derivatives.

Mode of Action

The compound may react via SN1 or SN2 pathways, depending on the degree of substitution on the aromatic ring. This reactivity is crucial for its interactions with biological targets.

Biochemical Pathways

The compound can potentially influence various biochemical reactions and pathways, particularly those related to inflammation and metabolic processes.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier (BBB) Penetration : Classified as BBB permeant, indicating potential central nervous system activity.

- P-glycoprotein Substrate : Not identified as a substrate for P-glycoprotein, which may enhance its absorption and distribution profile in the body.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

This compound does not inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This characteristic may reduce the likelihood of drug-drug interactions.

Anti-inflammatory Activity

Similar compounds have demonstrated the ability to modulate inflammatory pathways and exhibit agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Comparative Activity Analysis

A comparative analysis of various benzoic acid derivatives indicates that halogen substitutions significantly enhance biological activity. The following table summarizes the comparative activity of different compounds:

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | <5 | Significant cellular activity in luciferase assays |

| 4-Bromo analog | 0.5 | Enhanced anti-inflammatory properties |

| Non-halogenated analog | >10 | Reduced efficacy |

Case Studies and Research Findings

- Study on SGLT2 Inhibitors : Research involving derivatives of benzoic acids has indicated that halogenated variants could play a role in developing glucose-lowering agents for diabetes therapy. The structural similarities suggest potential applications in SGLT2 inhibitor development .

- Industrial Scale-Up : A recent study highlighted the industrial synthesis of related compounds for therapeutic applications, emphasizing the need for scalable production methods while maintaining high yields .

- High Throughput Screening : Various benzoic acid derivatives have been evaluated through phenotypic high-throughput screening assays, demonstrating significant potency against specific biological targets .

Scientific Research Applications

Synthetic Applications

5-Bromo-2-fluoro-3-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to produce various derivatives that exhibit enhanced biological activity. For instance:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Esterification with Isopropanol | Acid catalyst (e.g., sulfuric acid), 100°C | Up to 89% |

This compound has been utilized in various synthetic pathways, contributing to the development of pharmaceuticals and agrochemicals.

Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested as a biochemical probe, showing significant reductions in enzyme activity at varying concentrations. This suggests its potential utility in drug development targeting metabolic disorders.

Antimicrobial Properties : Case studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies have shown moderate action against fungi such as Candida albicans and bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that some derivatives may be more effective than existing treatments .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in several areas:

- Anti-inflammatory Agents : Derivatives based on this compound have shown promise as anti-inflammatory agents in preclinical models, highlighting their versatility in medicinal chemistry .

- Cancer Research : Novel derivatives have been tested for antiproliferative activities against cancer cell lines, indicating potential use in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.